5-((1H-indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Description
5-((1H-Indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione (hereafter referred to as the "parent compound") is a thiobarbituric acid (TBA) derivative synthesized via Knoevenagel condensation between 2-thioxodihydropyrimidine-4,6(1H,5H)-dione and indole-3-carbaldehyde under reflux in ethanol with catalytic acetic acid . This reaction yields a planar, conjugated structure characterized by a thiobarbituric acid core fused to an indole moiety via a methylene bridge. The compound exhibits strong π-π stacking and hydrogen-bonding capabilities, making it a versatile scaffold for medicinal chemistry applications, particularly in parasitology and oncology .
Key structural features include:
- Thiobarbituric acid core: Provides electrophilic reactivity at the C-5 position.
- Indole moiety: Enhances binding to biological targets via hydrophobic and π-orbital interactions.
- Methylene bridge: Stabilizes the conjugated system, influencing redox properties.
Properties
IUPAC Name |
6-hydroxy-5-(indol-3-ylidenemethyl)-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2S/c17-11-9(12(18)16-13(19)15-11)5-7-6-14-10-4-2-1-3-8(7)10/h1-6H,(H3,15,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNZTFWQMZGNCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C(NC(=S)NC3=O)O)C=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1H-indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves the condensation of 1H-indole-3-carbaldehyde with thiobarbituric acid under basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction . The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-((1H-indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following chemical formula:
- Molecular Formula: C13H9N3O2S
- Molecular Weight: 273.29 g/mol
The structure includes an indole moiety linked to a thioxodihydropyrimidine core, which is critical for its biological activities.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of derivatives of 5-((1H-indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione. For instance:
- A study evaluated a series of related compounds for their cytotoxic effects against 60 human tumor cell lines. One derivative exhibited potent growth inhibition against melanoma (GI(50) = 850 nM) and ovarian cancer cell lines (GI(50) = 1.26 μM) .
- The mechanism of action appears to involve interaction with COX-2, suggesting that these compounds may serve as dual-function agents targeting both cancer cells and inflammation .
Anti-inflammatory Properties
The compound also shows promise as an anti-inflammatory agent. The docking studies indicate that it interacts effectively with COX-2, a key enzyme in the inflammatory pathway. This interaction could lead to reduced inflammation in various conditions, making it a candidate for further development in therapeutic applications .
Study 1: Cytotoxicity Assessment
A comprehensive evaluation was conducted on several derivatives of the compound to assess their cytotoxicity profiles:
| Compound | Cell Line | GI(50) (μM) |
|---|---|---|
| 3k | MDA-MB-435 (Melanoma) | 0.85 |
| 3t | HOP-92 (Lung Cancer) | 1.30 |
| 3w | HOP-92 | 1.09 |
| 3s | MDA-MB-435 | 1.77 |
This study illustrates the varying potency of different derivatives and their potential as anticancer agents .
Study 2: Inflammation Modulation
Another research effort focused on the anti-inflammatory effects of these compounds through COX-2 inhibition:
Mechanism of Action
The mechanism of action of 5-((1H-indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets. The indole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . The compound may also interfere with cellular pathways, leading to effects such as apoptosis or cell cycle arrest .
Comparison with Similar Compounds
Compound 3b : 5-((1-Benzyl-1H-indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- Synthesis : Similar to the parent compound but uses 1-benzylindole-3-carbaldehyde .
- Activity : Exhibits enhanced parasitological efficacy compared to the parent compound, likely due to increased lipophilicity from the benzyl group, improving membrane permeability .
- Limitation : Reduced solubility in polar solvents.
N-Aroyl Derivatives (3a–z) : 5-((1-Aroyl-1H-indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-diones
- Synthesis : Aroyl groups (e.g., benzoyl, naphthoyl) introduced via N-acylation of indole precursors prior to condensation with TBA .
- Activity :
- Anticancer : Derivatives 3k, 3s, 3t, and 3w showed IC50 values <10 µM against 60 cancer cell lines, with 3k (4-chlorobenzoyl) exhibiting COX-2 binding affinity (docking score: −9.2 kcal/mol) .
- Antiviral : N-Naphthoyl derivatives (e.g., ITBA-16) inhibited HCV NS3 helicase at 15 µM, attributed to enhanced nucleic acid-binding site interactions .
- Specificity : Naphthoyl-substituted analogs (e.g., PNR-3-80) demonstrated 100-fold selectivity for EndoG inhibition (IC50 = 0.67 mM) over ZnCl2 (IC50 = 0.94 mM) .
Thiobarbituric Acid Core Modifications
1,3-Diethyl Derivatives :
- Example: 5-(3,4-Dimethoxybenzylidene)-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione Synthesis: Ethyl groups introduced at N-1 and N-3 of TBA via alkylation . Activity: Reduced cytotoxicity compared to parent compound but improved optical properties for material science applications . Physical Properties: Melting points >250°C; λmax = 420 nm (ethanol) .
Hydrazono Derivatives :
- Example: 5-(2-(4-Methoxyphenyl)hydrazono)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione Synthesis: Catalyst-free C(sp3)−H functionalization of TBA with arylhydrazines . Activity: Moderate antioxidant activity (DPPH IC50 = 20.4 µM) but weak antimicrobial effects .
Arylidene Group Replacements
Quinoline-Substituted Analogs :
- Example: 5-((2-Chloroquinolin-3-yl)methylene)-dihydro-2-thioxopyrimidine-4,6(1H,5H)-dione Synthesis: Knoevenagel condensation with 2-chloroquinoline-3-carbaldehyde . Activity: Potent PPAR-γ binding (∆G = −8.9 kcal/mol vs.
Pyrazole-Substituted Analogs :
- Example: 5-[(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione Synthesis: Condensation with pyrazole-4-carbaldehyde in ethanol/pyridine . Activity: Limited biological data but notable fluorescence properties (quantum yield = 0.45) for sensor applications .
Key Data Tables
Table 2: Physical Properties
| Compound | Melting Point (°C) | λmax (nm) | Solubility | |
|---|---|---|---|---|
| Parent Compound | 280–282 | 370 | Low in H2O | |
| 1,3-Diethyl derivative | >250 | 420 | Moderate in EtOH | |
| Hydrazono derivative 4′e | 280–282 | 380 | Insoluble |
Biological Activity
5-((1H-indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is an indole derivative known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential anticancer and antimicrobial properties. The following sections detail its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
The compound is characterized by the following molecular structure:
| Property | Details |
|---|---|
| Molecular Formula | C₁₃H₉N₃O₂S |
| Molecular Weight | 265.29 g/mol |
| CAS Number | 53215-61-5 |
The synthesis typically involves the condensation of 1H-indole-3-carbaldehyde with thiobarbituric acid under basic conditions, leading to the formation of the thioxodihydropyrimidine core .
Anticancer Activity
Research indicates that compounds related to 5-((1H-indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- In Vitro Studies : A study evaluated a series of analogs against 60 human tumor cell lines, revealing that certain derivatives showed growth inhibition with GI(50) values as low as 850 nM against melanoma cells (MDA-MB-435) and 1.26 μM against ovarian cancer cells (OVCAR-3) .
The mechanism through which this compound exerts its biological effects involves:
- Enzyme Interaction : The indole moiety can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their functions. This interaction is crucial for its anticancer properties .
Study on Indole Derivatives
A notable study synthesized a series of indole-based thioxodihydropyrimidine derivatives and assessed their anticancer properties. The most promising compound displayed a half-maximal inhibitory concentration (IC50) of 4.02 µM against BEL-7402 liver cancer cells, demonstrating a significant selectivity over normal cells .
Comparative Analysis
In comparison to other compounds in its class:
| Compound | GI(50) (μM) | Cell Line |
|---|---|---|
| 5-((1H-indol-3-yl)methylene)... | 0.85 | MDA-MB-435 (melanoma) |
| 5-(2-(1H-indol-3-yl)ethylamino)... | 1.45 | SR leukemia |
| 5-(N-naphthoyl analogue) | 1.30 | HOP-92 (lung cancer) |
This table illustrates the potency of various related compounds, highlighting the potential of 5-((1H-indol-3-yl)methylene)-2-thioxodihydropyrimidine derivatives in oncology.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-((1H-indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione and its derivatives?
- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, derivatives are prepared by reacting 1H-indole-3-carbaldehyde analogs with 2-thiobarbituric acid under acidic conditions. A representative procedure involves NHOAc (2.00 equiv.) in glacial acetic acid at 108°C to facilitate cyclocondensation . Modifications to the indole substituents (e.g., aroyl groups) are achieved by varying the starting aldehydes, as shown in Table 1 of , where substituents like Cl, Br, and OCH are introduced to optimize biological activity .
Q. How is the structure of this compound characterized in crystallographic studies?
- Methodological Answer : Single-crystal X-ray diffraction is employed to confirm molecular geometry. For instance, the title compound adopts a cis configuration in the conjugated double bond system between the indole and pyrimidine moieties. Intramolecular interactions, such as C–H···O hydrogen bonds, stabilize the structure, while intermolecular N–H···O hydrogen bonds form one-dimensional chains, as reported in . Complementary techniques like NMR and FT-IR validate functional groups and regiochemistry.
Advanced Research Questions
Q. How do structural modifications influence the antimalarial and anticancer activities of this compound?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., Cl, Br) at the para-position of the aroyl moiety enhance antimalarial potency (IC < 1 μM), while electron-donating groups (e.g., OCH) reduce activity . For anticancer applications, bulky substituents like naphthyl groups improve cytotoxicity by increasing hydrophobic interactions with target proteins (e.g., tubulin or kinases). Computational docking () can predict binding affinities to validate these trends .
Q. What methodological approaches resolve contradictions in biological activity data across derivatives?
- Methodological Answer : Contradictions arise from variations in assay conditions or target specificity. For example, a derivative with a 4-CN-CH substituent may show high antimalarial activity but low anticancer efficacy due to divergent molecular targets. To address this, researchers should:
- Perform dose-response assays under standardized conditions (e.g., fixed incubation time, cell lines).
- Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm mechanisms.
- Apply multivariate statistical analysis to decouple substituent effects from experimental noise .
Q. What is the role of intramolecular interactions in the compound’s stability and reactivity?
- Methodological Answer : The cis configuration of the conjugated system ( ) enables π-π stacking with biological targets, while intramolecular hydrogen bonds (e.g., C–H···O) reduce conformational flexibility, enhancing metabolic stability. Reactivity is modulated by the electron-deficient pyrimidine core, which participates in nucleophilic attacks or redox reactions. Quantum mechanical calculations (e.g., DFT) can quantify these interactions .
Experimental Design & Data Analysis
Q. How to design experiments to optimize the synthesis of novel derivatives?
- Methodological Answer :
- Step 1 : Use a Design of Experiments (DoE) approach to screen reaction parameters (e.g., temperature, solvent, catalyst). For example, identifies glacial acetic acid as critical for cyclocondensation efficiency .
- Step 2 : Employ high-throughput synthesis (e.g., parallel reactors) to generate a library of derivatives with diverse substituents (Table 1, ) .
- Step 3 : Validate purity via HPLC and characterize yields to identify optimal conditions.
Q. How to analyze conflicting data on antioxidant vs. pro-oxidant effects of this compound?
- Methodological Answer :
- Contradiction Source : Redox activity depends on concentration and cellular redox status.
- Resolution :
- Measure ROS levels using fluorescent probes (e.g., DCFH-DA) across a concentration gradient.
- Correlate with enzymatic antioxidants (e.g., SOD, catalase) via Western blotting.
- Use knockout cell lines (e.g., Nrf2-deficient) to isolate pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
